Product packaging for 2-(Azetidin-1-yl)-3-chloropyrazine(Cat. No.:CAS No. 1849238-55-6)

2-(Azetidin-1-yl)-3-chloropyrazine

Cat. No.: B1481403
CAS No.: 1849238-55-6
M. Wt: 169.61 g/mol
InChI Key: NEJFLXXNILXNED-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Scaffolds in Organic Synthesis

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as crucial scaffolds in organic synthesis and drug discovery. nih.gov Though historically considered challenging to synthesize due to inherent ring strain, recent advancements have made them more accessible. nih.govsciencedaily.com This has led to their wider application as pharmacological tools and versatile building blocks. nih.govlifechemicals.com

The value of the azetidine moiety lies in its unique combination of stability, molecular rigidity, and reactivity. nih.govenamine.net This four-membered ring can introduce conformational constraints into a molecule, which can be advantageous for optimizing binding affinity to biological targets. enamine.net Furthermore, the azetidine ring is present in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties, as well as treatments for central nervous system disorders. nih.goviipseries.org Consequently, the incorporation of azetidine scaffolds into molecular designs is a key strategy in the development of novel therapeutics. sciencedaily.comlifechemicals.com

Role of Pyrazine (B50134) Ring Systems in Chemical Transformations

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. nih.gov This structural feature makes the pyrazine ring an important component in many clinically used drugs and a focal point of research in medicinal chemistry. nih.govmarketresearchintellect.com Pyrazine derivatives are integral intermediates in the synthesis of a wide array of pharmaceuticals, including anticancer, antimalarial, and antibiotic medications. marketresearchintellect.com

The pyrazine ring system is electron-deficient, which influences its chemical reactivity and biological function. nih.gov It can undergo various chemical transformations, allowing for the synthesis of diverse derivatives with tailored properties. The nitrogen atoms can act as hydrogen bond acceptors, enhancing the binding capabilities of molecules to their biological targets. nih.gov Marketed drugs containing the pyrazine scaffold, such as the tuberculosis medication Pyrazinamide (B1679903), underscore the importance of this heterocyclic system in drug development. drugbank.comwikipedia.org

Overview of Chlorinated Heterocyclic Compounds as Synthetic Precursors

Chlorinated heterocyclic compounds are vital precursors in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. nih.gov The inclusion of a chlorine atom on a heterocyclic ring provides a reactive handle for further chemical modifications. Chlorine is an effective leaving group in nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups.

The strategic placement of chlorine atoms can significantly influence a molecule's biological activity. nih.gov Over 250 FDA-approved drugs contain chlorine, highlighting the utility of this element in drug design. nih.gov Chloropyrazines, specifically, are versatile intermediates used to synthesize a range of active compounds. medchemexpress.comchemicalbook.com The reactivity of the chloro-substituent allows for regio- and chemoselective functionalization, providing a pathway to complex molecular architectures.

Contextualization of 2-(Azetidin-1-yl)-3-chloropyrazine within Contemporary Synthetic Organic Chemistry

The compound this compound emerges as a highly valuable building block in modern organic synthesis by combining the key features of its three components. Its structure is primed for diversification, making it an attractive starting material for creating libraries of novel compounds for drug discovery programs.

The molecule's utility stems from two primary features:

The Azetidine Moiety: This saturated heterocycle is a desirable feature in medicinal chemistry, known for conferring favorable pharmacological properties. nih.govlifechemicals.com Its presence provides a rigid, three-dimensional structural element that can be crucial for molecular recognition by biological targets.

The Chloropyrazine Core: The pyrazine ring is a recognized pharmacophore, while the chlorine atom at the 3-position serves as a versatile site for chemical modification. nih.govmedchemexpress.com This chlorine atom can be readily displaced by a variety of nucleophiles (such as amines, alcohols, or thiols) in substitution reactions, allowing for the straightforward synthesis of a diverse range of derivatives.

The synthesis of this compound would typically involve the nucleophilic substitution of a dichloro-precursor, such as 2,3-dichloropyrazine (B116531), with azetidine. The resulting compound is a stable, yet reactive, intermediate. Researchers can utilize the remaining chlorine atom to introduce further complexity, building out from the pyrazine core, while the azetidine ring provides a key structural and pharmacologically relevant anchor. This makes the compound an efficient tool for generating novel molecular entities with potential therapeutic applications, particularly in areas where azetidine and pyrazine scaffolds have already shown promise, such as in the development of kinase inhibitors or anti-infective agents.

Data Tables

Table 1: Physicochemical Properties of Related Azetidinyl-Pyridine/Pyrazine Compounds

PropertyValue (for 6-(Azetidin-1-yl)-2-chloropyridine-3-carbonitrile)Reference
Molecular Weight193.63 g/mol nih.gov
Molecular FormulaC₉H₈ClN₃ nih.gov
XLogP3-AA2.1 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count1 nih.gov
Exact Mass193.0406750 Da nih.gov
Topological Polar Surface Area39.9 Ų nih.gov

Table 2: Summary of Constituent Moieties in this compound

MoietyKey FeaturesSignificance in Synthesis
Azetidine 4-membered saturated N-heterocycle; conformationally rigid; stable.Introduces 3D character; recognized pharmacophore; used to improve physicochemical properties. nih.govenamine.net
Pyrazine 6-membered electron-deficient aromatic heterocycle; hydrogen bond acceptor.Core scaffold in many pharmaceuticals; allows for diverse functionalization. nih.govmarketresearchintellect.com
Chloro-substituent Reactive leaving group on an aromatic ring.Enables nucleophilic aromatic substitution for facile introduction of new functional groups. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClN3 B1481403 2-(Azetidin-1-yl)-3-chloropyrazine CAS No. 1849238-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-1-yl)-3-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-7(10-3-2-9-6)11-4-1-5-11/h2-3H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJFLXXNILXNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 2 Azetidin 1 Yl 3 Chloropyrazine

Reactivity of the Pyrazine (B50134) Ring

The pyrazine ring is an aromatic diazine, characterized by two nitrogen atoms at positions 1 and 4. This feature renders the ring electron-deficient, which significantly influences its reactivity towards both nucleophilic and electrophilic reagents. slideshare.netslideshare.net

Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Pyrazine Moiety

The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring substantially activates the system towards nucleophilic aromatic substitution (SNAr). nih.gov This effect is particularly pronounced for substituents at the C2, C3, C5, and C6 positions. In 2-(Azetidin-1-yl)-3-chloropyrazine, the chlorine atom at the C3 position is susceptible to displacement by a wide range of nucleophiles. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anion, whose formation is favored by the electron-deficient nature of the pyrazine ring. nih.gov

The general mechanism for the SNAr reaction is a two-step addition-elimination process. youtube.com A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of the tetrahedral Meisenheimer complex. youtube.com Aromaticity is then restored by the departure of the chloride leaving group. youtube.com

Common nucleophiles that can participate in this reaction include amines, alkoxides, and thiolates. For instance, reactions with various amines can be used to introduce different substituents at the C3 position, a common strategy in the synthesis of pharmaceutical derivatives. arkat-usa.orgresearchgate.net The reactivity of halopyridines, and by extension halopyrazines, in SNAr reactions is often enhanced with fluorine as the leaving group, but chloro-derivatives are also highly effective and widely used. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chloro-Azines
Chloro-Azine SubstrateNucleophileConditionsProductReference
2-ChloropyridineAmineHeating2-Aminopyridine derivative youtube.com
2-Chloro-4,6-dimethylpyrimidineAniline derivativesMicrowave, 160°C2-Anilinopyrimidine derivatives researchgate.net
2,4-Dichloro-3-nitropyrimidine3-Aminopyrrole-Disubstituted product arkat-usa.org
PentafluorobenzonitrilePhenothiazineK₃PO₄, MeCN, 60°CMono-substituted product mdpi.com

Electrophilic Substitution on the Pyrazine Core

In contrast to its high reactivity towards nucleophiles, the pyrazine ring is highly resistant to electrophilic aromatic substitution. The two nitrogen atoms strongly deactivate the ring, making reactions like nitration, halogenation, or Friedel-Crafts acylation very difficult to achieve. researchgate.netresearchgate.net Furthermore, electrophilic reagents or acidic conditions will preferentially attack the non-bonding electron pairs of the nitrogen atoms, leading to the formation of a pyrazinium cation. This positively charged species is even more deactivated towards attack by an electrophile. researchgate.net

However, the presence of the azetidinyl group at the C2 position can modify this reactivity. The azetidinyl group, being an amino substituent, is an activating group and an ortho-, para-director. libretexts.orgyoutube.com This activating effect may counteract the deactivating influence of the ring nitrogens to some extent, potentially allowing for electrophilic substitution under specific conditions. Theoretical studies on azines suggest that their low reactivity in electrophilic substitution is due to the highest occupied molecular orbital (HOMO) not being a π orbital, which changes with the introduction of activating groups like N-oxides. researchgate.netresearchgate.net

Regioselectivity in Pyrazine Ring Functionalization

The regioselectivity of substitution on the this compound ring is governed by the electronic properties of the existing substituents.

For Nucleophilic Aromatic Substitution (SNAr): The reaction is highly regioselective, occurring exclusively at the carbon atom bearing the good leaving group, which is the chlorine atom at the C3 position.

Reactivity of the Azetidine (B1206935) Ring

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. Its reactivity is dominated by the significant strain inherent in the four-membered ring system.

Ring Strain and its Influence on Reactivity

The azetidine ring possesses a considerable amount of ring strain, which is a primary driver of its chemical reactivity. nih.govnih.govacs.org This strain energy makes the ring susceptible to cleavage under various conditions, as ring-opening relieves this strain. nih.govacs.org Acid-mediated ring-opening is a common transformation, where protonation of the azetidine nitrogen is the initial step, followed by nucleophilic attack on one of the ring carbons. nih.govmagtech.com.cn The presence of the N-aryl (in this case, N-pyrazinyl) substituent can influence the stability and the pKa of the azetidine nitrogen, which in turn affects the rate of acid-mediated decomposition. nih.gov

Table 2: Comparison of Ring Strain in Saturated Heterocycles
HeterocycleRing SizeRing Strain (kcal/mol)
Aziridine3~27
Azetidine4~26
Pyrrolidine5~6
Piperidine6~0

The strain in the azetidine ring can facilitate intramolecular ring-opening reactions if a suitable nucleophile is present elsewhere in the molecule. nih.govacs.org

Nucleophilic Attack on the Azetidine Nitrogen

The nitrogen atom in the azetidine ring possesses a lone pair of electrons and is therefore nucleophilic. It can readily react with electrophiles such as alkyl halides (N-alkylation) and acyl chlorides (N-acylation).

Protonation of the azetidine nitrogen under acidic conditions generates an azetidinium ion. This quaternization of the nitrogen makes it a much better leaving group, thereby increasing the ring's susceptibility to nucleophilic ring-opening reactions. magtech.com.cn In the context of this compound, the basicity (and thus nucleophilicity) of the azetidine nitrogen is reduced due to the electron-withdrawing effect of the attached pyrazinyl ring. However, it can still undergo reactions with strong electrophiles. The pKa of the azetidine nitrogen is a critical parameter determining its stability, particularly in acidic environments where protonation can trigger decomposition pathways. nih.gov For N-aryl azetidines, the pKa of the azetidine nitrogen is significantly lower than that of N-alkyl azetidines. nih.gov

Ring-Opening Reactions of Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain (approximately 25.4 kcal/mol), making it susceptible to ring-opening reactions. rsc.org This inherent reactivity is a key feature of its chemistry and is influenced by both the substituents on the ring and the reaction conditions.

In the case of N-substituted azetidines, such as this compound, the nitrogen atom's lone pair is involved in the aromatic system of the pyrazine ring, which can influence the stability and reactivity of the azetidine ring. Generally, ring-opening of azetidines can be initiated by nucleophiles or acids. Acid-mediated ring-opening often proceeds via protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack. For instance, studies on similar N-aryl azetidines have shown that they can undergo intramolecular ring-opening decomposition, a process facilitated by an acidic medium. nih.gov The stability of such compounds is highly dependent on the electronic properties of the aryl substituent. nih.gov

The regioselectivity of ring-opening in unsymmetrically substituted azetidines is governed by both electronic and steric factors. Nucleophilic attack typically occurs at the carbon atom that can best stabilize a positive charge in the transition state. The presence of the electron-withdrawing 3-chloropyrazine ring is expected to influence the electron density of the azetidine nitrogen, thereby affecting the susceptibility of the adjacent carbon atoms to nucleophilic attack.

Research on the large-scale synthesis of a structurally related compound, azetidin-1-yl-(5-chloropyrazin-2-yl)methanone, a key intermediate for the glucokinase activator AZD1656, highlights the practical challenges associated with the stability of the azetidine ring in such systems. The manufacturing process required careful control of reaction conditions to prevent the facile ring-opening of the azetidinyl amide, underscoring the inherent reactivity of this structural motif. nih.gov

Table 1: General Conditions for Azetidine Ring-Opening

Reagent/ConditionType of Ring-OpeningComments
Strong Acids (e.g., HCl)Acid-catalyzed nucleophilic openingProtonation of the azetidine nitrogen activates the ring.
Lewis AcidsCatalytic ring-openingCoordination to the nitrogen atom enhances electrophilicity of ring carbons.
Nucleophiles (e.g., amines, thiols)Nucleophilic substitutionCan lead to the formation of functionalized acyclic amines.
HydrogenolysisReductive cleavageTypically requires a catalyst (e.g., Palladium) and a hydrogen source.

Oxidation and Reduction Pathways of the Azetidine Ring

The azetidine ring in this compound can undergo both oxidation and reduction, leading to a variety of transformed products.

Formation of Azetidinones via Oxidation
Reduction to Saturated Derivatives

The reduction of the azetidine ring itself is not a common transformation as it is already a saturated heterocycle. However, the term "reduction" in this context can refer to the reductive cleavage of the ring or the reduction of other functional groups on the molecule. More relevant is the reduction of azetidin-2-ones (β-lactams) back to azetidines. This is a known synthetic strategy for accessing functionalized azetidines. rsc.org For example, hydride reagents can be used for this purpose. nih.gov

Interplay between the Azetidine and Pyrazine Moieties

The chemical reactivity of this compound is not simply the sum of its parts but is a result of the intricate electronic and stereochemical interplay between the azetidine and pyrazine rings.

Electronic Effects on Reactivity

The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. The additional presence of a chlorine atom at the 3-position further enhances its electron-withdrawing nature. This has a significant impact on the azetidine nitrogen atom to which it is attached. The lone pair of electrons on the azetidine nitrogen is delocalized into the pyrazine ring, which has several consequences:

Reduced Basicity of the Azetidine Nitrogen: The delocalization of the nitrogen lone pair decreases its availability for protonation, making the azetidine ring in this compound less basic than a simple alkyl-substituted azetidine. This reduced basicity can affect the conditions required for acid-catalyzed reactions.

Influence on Ring-Opening: The electronic communication between the two rings can influence the stability of intermediates formed during ring-opening reactions. The electron-withdrawing nature of the chloropyrazine ring can stabilize anionic transition states or intermediates, potentially altering the preferred regiochemistry of nucleophilic attack. Studies on N-substituted azetidines have shown that the nature of the N-aryl group significantly impacts the stability and decomposition pathways of the azetidine ring. nih.gov

Table 2: Expected Electronic Effects in this compound

FeatureElectronic EffectConsequence on Reactivity
3-Chloropyrazine RingStrong electron-withdrawingReduces basicity of the azetidine nitrogen; influences stability of ring-opening intermediates.
Azetidine NitrogenLone pair delocalizationModulates the electronic properties of the pyrazine ring; affects its own nucleophilicity.

Stereochemical Considerations in Reactions

While the parent molecule this compound is achiral, stereochemistry becomes a critical factor in its reactions, particularly those that introduce a new chiral center.

Reactions at the Azetidine Ring: If a reaction occurs at one of the methylene (B1212753) groups of the azetidine ring, a new stereocenter can be created. The approach of the reagent will be influenced by the steric bulk of the pyrazine moiety.

Ring-Opening Reactions: The stereochemical outcome of ring-opening reactions is highly dependent on the mechanism. For example, an SN2-type nucleophilic attack on one of the ring carbons would proceed with inversion of configuration at that center.

Reactions Creating a Chiral Center from an Achiral Intermediate: If a reaction proceeds through a planar, achiral intermediate (for example, if a carbocation were to form at a ring carbon), subsequent attack by a nucleophile could occur from either face, leading to a racemic mixture of products. nih.gov

The stereochemical course of reactions involving this molecule would need to be carefully analyzed on a case-by-case basis, considering the specific reagents and conditions employed.

Unveiling the Chemical Reactivity of this compound

While the specific chemical compound this compound is noted in chemical databases, detailed, publicly available scientific literature focusing explicitly on its chemical reactivity and transformation mechanisms is not readily found. Scholarly articles and comprehensive studies detailing the mechanistic pathways, transient species, and kinetic or thermodynamic data for this particular molecule appear to be limited.

Therefore, a detailed exposition on its reaction mechanisms, the identification of transient intermediates, and in-depth kinetic and thermodynamic studies, as requested, cannot be constructed based on currently accessible research findings. The scientific community has yet to publish extensive research that would provide the necessary data to thoroughly populate the specific areas of inquiry outlined.

Further investigation into the reactivity of this and related compounds is required to build a comprehensive understanding of its chemical behavior. Future research may shed light on its transformation pathways and the energetic profiles of its reactions.

Theoretical and Computational Chemistry Studies on 2 Azetidin 1 Yl 3 Chloropyrazine

Quantum Chemical Investigations

Quantum chemical methods are at the heart of modern computational chemistry, providing a framework to investigate the electronic nature of molecules.

Electronic Structure and Bonding Analysis

The electronic structure of 2-(Azetidin-1-yl)-3-chloropyrazine is characterized by the interplay between the electron-deficient pyrazine (B50134) ring, the electron-donating azetidine (B1206935) substituent, and the electron-withdrawing chlorine atom. The nitrogen atoms in the pyrazine ring and the azetidine ring possess lone pairs of electrons that significantly influence the molecule's electronic distribution.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals dictate how a molecule interacts with other chemical species.

For this compound, it is anticipated that the HOMO would be primarily localized on the electron-rich azetidine ring and the pyrazine nitrogen atoms, reflecting their electron-donating nature. Conversely, the LUMO is expected to be distributed over the electron-deficient pyrazine ring, particularly on the carbon atoms bonded to the chlorine and the azetidinyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Conformation Analysis and Energetics

The conformational landscape of this compound is primarily determined by the rotation around the C-N bond connecting the pyrazine and azetidine rings. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformers (energy minima) and the transition states between them.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, the protons and carbons of the pyrazine ring would have distinct chemical shifts influenced by the electron-withdrawing chlorine and the electron-donating azetidinyl group. The protons on the azetidine ring would also have characteristic shifts.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of the IR spectrum. Key vibrational modes for this compound would include the C-H stretching of the aromatic and aliphatic rings, C=N and C=C stretching of the pyrazine ring, and the C-Cl stretching frequency.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). The absorption bands in the UV-Vis spectrum correspond to electronic transitions between molecular orbitals. For this compound, transitions involving the π-orbitals of the pyrazine ring and the lone pair electrons of the nitrogen atoms would be prominent.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations can explore its dynamic behavior over time.

Conformational Flexibility of the Azetidine-Pyrazine System

MD simulations can provide a detailed picture of the conformational flexibility of the azetidine-pyrazine system in different environments, such as in a solvent or interacting with a biological target. By simulating the molecule's movements over nanoseconds or longer, researchers can observe the range of accessible conformations and the transitions between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a receptor, for instance. The flexibility of the azetidine ring and the rotation around the C-N linker bond would be key dynamic features to analyze.

Applications of 2 Azetidin 1 Yl 3 Chloropyrazine in Chemical Synthesis

As a Versatile Building Block (Synthon)

The unique structural features of 2-(Azetidin-1-yl)-3-chloropyrazine, namely the presence of a strained azetidine (B1206935) ring, a reactive chlorine atom, and the pyrazine (B50134) core, position it as a potentially valuable synthon in organic synthesis. The interplay between these functional groups allows for a range of chemical manipulations, making it an attractive starting material for the synthesis of more complex molecular architectures.

Precursor to Fused Heterocyclic Systems

The development of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds often exhibit potent biological activities. The reactivity of the chloro- and azetidinyl- substituents on the pyrazine ring of this compound suggests its potential as a precursor for the synthesis of various fused pyrazine derivatives.

While direct application of this compound as a precursor for triazole-fused pyrazines is not extensively documented, related chemistry provides a strong basis for its potential in this area. A common route to 1,2,3-triazolo[4,5-b]pyrazines involves the cyclization of 2-azido-3-aminopyrazine derivatives. For instance, the synthesis of azapentalene derivatives has been achieved through the amination of 2-azido-3-chloropyrazine with pyrazole, followed by cyclization. This highlights the utility of the chloropyrazine moiety as a reactive handle for introducing nitrogen-based nucleophiles, a key step in forming the precursor for the fused triazole ring.

Construction of Complex Polycyclic Architectures

The inherent reactivity of the C-Cl bond in chloropyrazines allows for various cross-coupling reactions, which are instrumental in the construction of complex polycyclic frameworks. Although specific examples utilizing this compound are scarce, the broader class of chloropyrazines serves as a template for potential applications. The chlorine atom can be readily displaced by a variety of nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This functionalization can be a key step in building up more elaborate polycyclic systems.

Intermediate for Functionalized Pyrazine Derivatives

The title compound serves as a valuable intermediate for the synthesis of a variety of functionalized pyrazine derivatives. The chlorine atom at the C3 position is a prime site for nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This reactivity enables the diversification of the pyrazine core, leading to libraries of compounds with potentially interesting biological or material properties.

For example, the chlorine atom can be displaced by oxygen, sulfur, or nitrogen nucleophiles to yield the corresponding ethers, thioethers, or amines. Furthermore, the pyrazine ring itself can be further functionalized through electrophilic substitution reactions, although the electron-withdrawing nature of the nitrogen atoms and the chlorine atom can make such reactions challenging.

Starting MaterialReagent/ConditionProductApplication
2,3-Dichloropyrazine (B116531)AzetidineThis compound Intermediate
This compound Various Nucleophiles (Nu)2-(Azetidin-1-yl)-3-(Nu)pyrazineFunctionalized Pyrazines
This compound Organometallic Reagents (e.g., R-B(OH)2), Catalyst2-(Azetidin-1-yl)-3-(R)pyrazineSubstituted Pyrazines

Table 1: Potential Synthetic Transformations of this compound

Role in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The diverse reactivity of this compound, with its nucleophilic azetidine nitrogen and electrophilic chlorinated pyrazine ring, suggests its potential as a component in MCRs. For instance, it could potentially participate in Ugi or Passerini-type reactions, where the different reactive sites could be sequentially engaged. However, at present, there is a lack of specific literature examples demonstrating the use of this compound in multi-component reactions.

Chiral Synthesis and Stereocontrol

The azetidine ring in this compound does not inherently possess a stereocenter. However, the introduction of substituents on the azetidine ring or reactions involving the pyrazine core could potentially generate chiral centers. In such cases, the development of stereoselective synthetic methods would be crucial.

For instance, if a chiral azetidine precursor were used in the initial synthesis of the molecule, the resulting 2-(chiral-azetidin-1-yl)-3-chloropyrazine could serve as a chiral building block. Subsequent transformations could then be explored for their diastereoselectivity, allowing for the synthesis of enantiomerically enriched complex molecules. As of now, research specifically detailing the use of this compound in chiral synthesis and stereocontrolled reactions is not available.

Diastereoselective and Enantioselective Transformations

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research detailing the use of this compound in diastereoselective and enantioselective transformations. While the individual components of the molecule, azetidines and pyrazines, are frequently employed in stereocontrolled synthesis, no specific examples of this particular compound acting as a chiral auxiliary, substrate, or ligand in such reactions have been documented.

The inherent chirality and conformational rigidity of many substituted azetidine derivatives often make them valuable assets in asymmetric synthesis. Similarly, pyrazine derivatives can serve as precursors or key intermediates in the synthesis of complex, biologically active molecules where stereochemistry is crucial. However, the specific substitution pattern of this compound has not been explored in this context within the public domain.

Table 1: Research Findings on Diastereoselective and Enantioselective Transformations

Transformation TypeRole of this compoundResearch Findings
Diastereoselective ReactionsNot ApplicableNo data available in published literature.
Enantioselective ReactionsNot ApplicableNo data available in published literature.

Chiral Azetidine Building Blocks

The azetidine motif is a sought-after component in medicinal chemistry and materials science due to its ability to impart unique three-dimensional structures. Chiral azetidine building blocks are particularly valuable for the construction of enantiomerically pure compounds.

Despite the potential for this compound to serve as a precursor to or a source of chiral azetidine building blocks, there is no specific information available in the scientific literature to support this application. The synthesis of optically active 2-substituted azetidines is an area of active research, often involving strategies such as the resolution of racemic mixtures or asymmetric synthesis. However, methods specifically utilizing or yielding chiral derivatives of this compound have not been reported.

Development of Novel Reagents and Catalysts

The development of novel reagents and catalysts is a cornerstone of advancing chemical synthesis. The structural features of this compound, such as the basic nitrogen of the azetidine ring and the reactive chloro-substituted pyrazine core, could theoretically be exploited in the design of new chemical tools. For instance, the azetidine nitrogen could act as a ligand for a metal catalyst, or the entire molecule could serve as a scaffold for a new organocatalyst.

Nevertheless, a thorough search of the available literature indicates that this compound has not been reported as a platform for the development of novel reagents or catalysts. The potential applications of this compound in catalysis and reagent design remain an unexplored area of chemical research.

Table 2: Summary of Applications in Reagent and Catalyst Development

Application AreaSpecific RolePublished Examples
Novel ReagentsNot ApplicableNone
Novel CatalystsNot ApplicableNone

Analytical Methodologies for Chemical Characterization and Process Monitoring

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in confirming the molecular structure of 2-(Azetidin-1-yl)-3-chloropyrazine. These techniques provide detailed information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, providing insight into the hydrogen and carbon framework of the molecule.

¹H NMR: In a typical ¹H NMR spectrum, the protons of the azetidine (B1206935) ring are expected to produce signals in the aliphatic region. The methylene (B1212753) protons adjacent to the nitrogen atom would likely appear as a triplet, while the central methylene protons would present as a quintet. The protons on the pyrazine (B50134) ring, being in an aromatic environment, would resonate at a lower field (higher ppm values). Their specific chemical shifts and coupling patterns are influenced by the chloro and azetidinyl substituents. For related azetidinone compounds, aromatic protons have been observed in the range of 6.797-8.554 ppm. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the azetidine ring would appear at higher field, while the carbons of the pyrazine ring would be found at a lower field due to their aromaticity. The carbon atom bonded to the chlorine atom would also exhibit a characteristic chemical shift. For similar heterocyclic systems, aromatic carbon signals have been recorded between 112.63 and 169.92 ppm. researchgate.net

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra establish the connectivity between neighboring protons, while HSQC spectra correlate directly bonded proton and carbon atoms, confirming the structural assignments made from 1D NMR data. The application of 2D NMR has been crucial in the characterization of complex azetidin-2-ones. nih.gov

Nucleus Expected Chemical Shift Range (ppm) Notes
¹H (Azetidine CH₂)2.0 - 4.5Signals are typically triplets and quintets.
¹H (Pyrazine CH)7.5 - 8.5Chemical shifts are influenced by substituents.
¹³C (Azetidine CH₂)15 - 60
¹³C (Pyrazine C)130 - 160The carbon bearing the chlorine atom will have a distinct shift.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The spectrum would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands include:

C-H stretching (aromatic): Typically observed in the region of 3000-3100 cm⁻¹.

C-H stretching (aliphatic): Found in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching (pyrazine ring): These vibrations usually appear in the 1400-1600 cm⁻¹ region.

C-N stretching (azetidine ring): Expected to be in the 1250-1020 cm⁻¹ range.

C-Cl stretching: This absorption is typically found in the 850-550 cm⁻¹ region.

The IR spectra of related azetidinone derivatives show characteristic carbonyl group absorptions between 1701 and 1765 cm⁻¹, which would be absent in the title compound. researchgate.net

Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Pyrazine Ring C=N, C=C Stretch1400 - 1600
Azetidine C-N Stretch1250 - 1020
C-Cl Stretch850 - 550

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the exact mass of the compound. The isotopic pattern of the molecular ion, showing a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom.

Fragmentation of the molecular ion would likely involve the loss of the azetidine ring or the chlorine atom, leading to characteristic fragment ions. For instance, the fragmentation of related phthalazine-1,4-dione derivatives has been studied to understand their breakdown patterns under mass spectrometric conditions. raco.cat High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition with high accuracy. mdpi.com

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis by separating the target compound from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound. A reversed-phase HPLC method is commonly employed for the analysis of related heterocyclic compounds.

A typical HPLC method would involve:

Column: A C18 or similar reversed-phase column.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is used. The gradient or isocratic elution profile would be optimized to achieve good separation.

Detection: UV detection is suitable for this compound due to the presence of the pyrazine chromophore. The detection wavelength would be selected based on the UV absorbance maximum of the compound. For related piperazine (B1678402) derivatives, UV detection at 239 nm has been utilized. chemicalbook.com

The purity is determined by calculating the area percentage of the main peak in the chromatogram. The method must be validated for parameters such as linearity, precision, accuracy, and specificity to ensure reliable results.

Gas Chromatography (GC) for Volatile Intermediates

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile intermediates that may be present during the synthesis of this compound. This method is particularly useful for monitoring the consumption of starting materials like chloropyrazines.

A standard GC method would include:

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is chosen based on the volatility and polarity of the analytes.

Carrier Gas: An inert gas such as helium or nitrogen is used.

Temperature Program: The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.

Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides structural information for peak identification. GC-MS is a widely applied technique for the characterization of alkylpyrazines. researchgate.net

Future Research Directions and Unexplored Chemical Space

Novel Synthetic Routes for Enhanced Sustainability

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. tandfonline.comresearchgate.net Traditional methods for the synthesis of pyrazine (B50134) derivatives often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. nih.gov Future research into the synthesis of 2-(azetidin-1-yl)-3-chloropyrazine should prioritize the principles of green chemistry.

A promising avenue lies in the catalytic dehydrogenative coupling of suitable precursors. For instance, manganese-catalyzed dehydrogenative self-coupling of 2-aminoalcohols has been shown to produce 2,5-substituted pyrazines in an atom-economical manner, generating only water and hydrogen gas as byproducts. nih.gov Adapting such methodologies to incorporate the azetidine (B1206935) moiety and control the regioselectivity of chlorination would represent a significant advancement.

Furthermore, the use of biocatalysis presents a compelling green alternative. nih.gov Lipases have been successfully employed in the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in greener solvents like tert-amyl alcohol. nih.gov Exploring enzymatic routes for the coupling of an azetidine precursor to a chloropyrazine core could lead to highly selective and sustainable synthetic protocols.

Another area of focus should be the reduction of hazardous reagents. The classical synthesis of pyrazines often involves the condensation of 1,2-diketones with 1,2-diamines. tandfonline.com Investigating one-pot procedures that avoid the isolation of reactive intermediates and utilize milder catalysts can significantly improve the sustainability profile of the synthesis.

Exploration of Underutilized Reactivity Modes

The this compound scaffold possesses several reactive sites that can be exploited for further functionalization. The chlorine atom at the 3-position is a prime handle for various cross-coupling reactions, yet its full potential remains largely untapped for this specific molecule.

Future research should explore a diverse range of modern cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: To introduce a variety of aryl and heteroaryl substituents.

Buchwald-Hartwig Amination: For the synthesis of novel aminopyrazine derivatives.

Sonogashira Coupling: To install alkyne functionalities, which can serve as precursors for further transformations.

Carbonylative Couplings: To introduce carbonyl groups and access a wider range of functional derivatives.

Beyond the chloro group, the pyrazine ring itself can undergo various transformations. While the electron-withdrawing nature of the nitrogen atoms generally deactivates the ring towards electrophilic substitution, metal-catalyzed C-H activation strategies could open up new avenues for direct functionalization at other positions on the pyrazine core.

The azetidine ring also offers opportunities for derivatization. While the current focus is on the parent azetidin-1-yl substituent, the synthesis of derivatives with functional groups on the azetidine ring would significantly expand the accessible chemical space.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms can dramatically accelerate the exploration of the chemical space around this compound. nih.govchemrxiv.org These technologies offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for high-throughput library synthesis. nih.govbeilstein-journals.org

A continuous-flow system could be designed for the synthesis of the core scaffold itself, potentially telescoping multiple reaction steps to improve efficiency. nih.gov For example, a flow process for the synthesis of pyrazinamide derivatives has been developed, demonstrating the feasibility of applying this technology to pyrazine chemistry. nih.gov This approach could be adapted for the synthesis of this compound, allowing for rapid optimization of reaction parameters such as temperature, pressure, and residence time.

Once the core scaffold is accessible in a flow-based system, it can be integrated with automated platforms for library generation. Automated synthesizers can perform sequential reactions, such as a series of cross-coupling reactions at the 3-position, to rapidly generate a diverse library of analogs for biological screening. chemrxiv.orgbohrium.com This would enable a systematic exploration of the structure-activity relationships for this class of compounds.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry can provide invaluable insights into the reactivity and properties of this compound, guiding experimental efforts and accelerating the discovery process. nih.govrsc.orgrsc.org Density Functional Theory (DFT) and other quantum chemical methods can be employed to:

Predict Reactivity: Calculate the electron density distribution and molecular orbitals to identify the most reactive sites for various types of chemical transformations.

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for different synthetic routes and reactivity modes, helping to optimize reaction conditions.

Predict Physicochemical Properties: Calculate properties such as solubility, lipophilicity, and electronic properties, which are crucial for the design of molecules with desired characteristics.

Guide Drug Design: Perform molecular docking studies to predict the binding affinity of derivatives to biological targets, aiding in the design of new therapeutic agents. mdpi.comresearchgate.net

By combining computational modeling with experimental work, a deeper understanding of the fundamental chemistry of this scaffold can be achieved, leading to more rational and efficient design of novel compounds.

Design of Next-Generation Chemical Building Blocks Based on the Scaffold

The this compound scaffold has the potential to serve as a versatile building block for the synthesis of more complex and functional molecules. mdpi.com Its inherent structural features, including a heterocyclic core, a strained ring, and a reactive handle, make it an attractive starting point for diversity-oriented synthesis.

Future research in this area could focus on:

Synthesis of Fused Heterocyclic Systems: The pyrazine ring can be used as a platform for the construction of fused polycyclic systems with novel topologies and potentially interesting biological activities.

Development of Novel Ligands: The nitrogen atoms in the pyrazine and azetidine rings can act as coordination sites for metal ions, making this scaffold a potential precursor for the synthesis of novel ligands for catalysis or materials science.

Creation of Bioisosteres: The scaffold could be used as a bioisosteric replacement for other heterocyclic systems in known bioactive molecules, potentially leading to improved pharmacological properties.

Incorporation into Larger Molecular Architectures: The reactive chlorine atom allows for the facile incorporation of this building block into larger molecules, such as polymers or macrocycles, through well-established coupling chemistries.

By strategically exploring the derivatization of this core structure, a new generation of chemical building blocks can be developed, expanding the toolbox of synthetic chemists and enabling the creation of molecules with tailored properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(Azetidin-1-yl)-3-chloropyrazine, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : React azetidine with 3-chloropyrazine derivatives under anhydrous conditions (e.g., DMF as solvent, 80°C, 12 hours). This approach is analogous to methods used for synthesizing 1-(Azetidin-1-yl)-3-methylbutan-1-one, where azetidine-HCl reacts with carboxylic acids .
  • Chlorination : Substitute pyrazine precursors using thionyl chloride (SOCl₂) under reflux, as demonstrated in the synthesis of 3-Chloro-5-methylpyrazin-2-amine (yields >80%) .
    • Key Parameters :
  • Temperature control during chlorination (reflux at 70–80°C) minimizes side reactions like ring-opening.
  • Use of triethylamine as a base in nucleophilic substitutions improves azetidine incorporation .

Q. How can purity and structural integrity be validated post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm regioselectivity by observing characteristic shifts (e.g., azetidine N–CH₂ at δ 3.2–3.5 ppm; pyrazine Cl–C at δ 150–160 ppm in 13C NMR) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₉ClN₄: calc. 200.0463, obs. 200.0465) .
  • FT-IR : Monitor C–Cl stretches at 550–650 cm⁻¹ and azetidine ring vibrations at 1450–1550 cm⁻¹ .
    • Purification : Recrystallization from ethanol/water mixtures (as in 2-amino-5-chloropyrazine purification) removes unreacted azetidine or chlorinated byproducts .

Q. What stability considerations are critical for handling and storage?

  • Stability Profile :

  • Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation, similar to recommendations for 3-Chloro-6-methylpyrazine-2-carboxylic acid .
  • Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the azetidine ring .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated to resolve contradictory yield data across different synthetic routes?

  • Case Study :

  • Contradiction : Higher yields reported for SOCl₂-based chlorination (~85%) versus PCl₅ (~60%) in pyrazine derivatives .
  • Resolution :
  • Kinetic Analysis : Use in-situ FT-IR to track intermediate formation (e.g., acyl chloride intermediates in SOCl₂ reactions).
  • Computational Modeling : Compare activation energies of chlorination pathways (DFT studies) to identify rate-limiting steps .

Q. What strategies optimize the regioselectivity of azetidine incorporation in pyrazine systems?

  • Experimental Design :

  • Protecting Groups : Temporarily block competing pyrazine nitrogen sites using tert-butoxycarbonyl (Boc) groups during azetidine coupling .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of azetidine, favoring substitution at the 2-position .
    • Data-Driven Optimization :
  • DoE (Design of Experiments) : Vary temperature, solvent, and stoichiometry to map regioselectivity trends (e.g., 2- vs. 3-substitution).

Q. How do structural modifications impact biological activity, and what assays are suitable for evaluation?

  • Biological Testing :

  • Antimicrobial Activity : Follow protocols for azetidinone derivatives (e.g., agar diffusion against S. aureus and E. coli), noting MIC values .
  • Antioxidant Assays : Use DPPH radical scavenging (IC₅₀) and FRAP tests, as applied to 3-nitro-N-(3-chloro-2-oxo-azetidine)carboxamides .
    • SAR Insights :
  • Electron-withdrawing groups (e.g., Cl at pyrazine 3-position) enhance membrane permeability, improving antimicrobial efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.